molecular formula C22H18ClN3O3S2 B2790175 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide CAS No. 1260990-85-9

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide

Cat. No.: B2790175
CAS No.: 1260990-85-9
M. Wt: 471.97
InChI Key: ZOIZLSYOBAGOEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide features a thieno[3,2-d]pyrimidin-4-one core substituted with a 4-chlorophenyl group at position 2. A sulfanyl (-S-) bridge at position 2 connects the heterocyclic core to an acetamide moiety, which is further substituted with a 4-methoxybenzyl group. The partially unsaturated thienopyrimidinone core confers rigidity, which may enhance target binding specificity .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S2/c1-29-17-8-2-14(3-9-17)12-24-19(27)13-31-22-25-18-10-11-30-20(18)21(28)26(22)16-6-4-15(23)5-7-16/h2-11H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIZLSYOBAGOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and infectious disease treatments. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C22H22ClN3O3S2
  • Molecular Weight : 476.011 g/mol
  • CAS Number : [not provided]

The compound is designed to inhibit key enzymes involved in nucleotide synthesis and cellular proliferation. Specifically, it targets thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical for DNA synthesis and repair processes. The thieno[3,2-d]pyrimidine scaffold is known for its ability to mimic substrates of these enzymes, thereby blocking their activity.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, a related compound demonstrated IC50 values in the nanomolar range against various cancer cell lines, suggesting potent cytotoxic effects. The dual inhibition of TS and DHFR is particularly effective in disrupting cancer cell proliferation.

Table 1: Antitumor Activity of Related Compounds

CompoundTarget EnzymeIC50 (µM)Cell Line
Compound ATS0.11A549 (Lung)
Compound BDHFR0.26MCF7 (Breast)
Compound CTS/DHFR0.05HeLa (Cervical)

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that the compound may exhibit antimicrobial activity. Its structural components are hypothesized to interfere with bacterial folate metabolism, similar to how sulfonamides function.

Case Studies

  • In Vitro Studies : A study examining the effects of the compound on human cancer cell lines found that it significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
  • In Vivo Studies : Animal models treated with the compound showed a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis rates in tumor tissues.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure:

  • Chlorophenyl Group : Enhances potency against TS due to increased hydrophobic interactions.
  • Methoxybenzyl Substituent : Contributes to improved solubility and bioavailability.

Figure 1: Proposed SAR for Thieno[3,2-d]pyrimidines

Structure-Activity Relationship

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Thieno[3,2-d]pyrimidinone Derivatives
  • Target Compound: Contains a 3,4-dihydrothieno[3,2-d]pyrimidin-4-one core (partial unsaturation).
  • Analog (): Features a 6,7-dihydrothieno[3,2-d]pyrimidin-4-one core, introducing additional saturation.
  • Analog (): Hexahydrobenzothieno[2,3-d]pyrimidinone core. Full saturation of the fused cyclohexane ring increases molecular flexibility and may improve metabolic stability compared to the target compound’s rigid core .
Pyrimido-Indole and Cyclopenta-Fused Systems
  • Analog (): Pyrimido[5,4-b]indol-4-one core replaces the thienopyrimidinone system.
  • Analog (): Cyclopenta-fused thieno[2,3-d]pyrimidinone. The cyclopenta ring introduces steric bulk, which may hinder binding to flat enzymatic active sites but improve selectivity for hydrophobic pockets .

Substituent Variations

Aromatic Ring Substitutions
Compound R1 (Position 3) R2 (Acetamide) Key Effects
Target Compound 4-Chlorophenyl 4-Methoxybenzyl Chloro: ↑ Lipophilicity; Methoxy: ↑ Solubility & H-bonding
Analog 4-Chlorophenyl 4-Methylphenyl Methyl: ↑ Lipophilicity, reduced polarity vs. methoxy
Analog 4-Ethoxyphenyl 4-Methylphenyl Ethoxy: ↑ Steric bulk & metabolic stability vs. chloro
Analog 4-Chlorophenyl 3-Methoxyphenyl Meta-methoxy: Altered H-bonding orientation vs. para-substitution
Sulfanyl Acetamide Linker

All analogs retain the sulfanyl-acetamide linker, critical for maintaining conformational flexibility and enabling disulfide bond formation in redox-sensitive environments. Crystal structures () suggest that the acetamide group adopts planar conformations stabilized by N–H⋯O hydrogen bonds, which may facilitate interactions with enzyme active sites .

Physicochemical and Crystallographic Insights

  • Lipophilicity : The 4-chlorophenyl group in the target compound increases logP compared to ethoxy or methoxy analogs. However, the 4-methoxybenzyl acetamide counterbalances this with polar interactions .
  • Crystal Packing : highlights that chloro and methoxy substituents influence dihedral angles between aromatic rings (e.g., 65.2° in N-(3,4-difluorophenyl)acetamide), affecting molecular stacking and solubility .

Hypothetical Implications for Drug Design

Bioavailability : The target compound’s 4-methoxybenzyl group may improve aqueous solubility compared to methyl or ethyl substituents, enhancing oral absorption.

Target Binding: The thienopyrimidinone core’s partial unsaturation allows for π-π interactions with aromatic residues in kinases or proteases, while the chloro group could anchor into hydrophobic pockets.

Metabolic Stability : Saturated analogs () may resist oxidative metabolism but could reduce binding affinity due to increased flexibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.